molecular formula C18H27P B1293621 Dicyclohexylphenylphosphine CAS No. 6476-37-5

Dicyclohexylphenylphosphine

Cat. No.: B1293621
CAS No.: 6476-37-5
M. Wt: 274.4 g/mol
InChI Key: VPLLTGLLUHLIHA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Dicyclohexylphenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biological Activity

Dicyclohexylphenylphosphine (DCP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.

Overview of this compound

DCP is characterized by a phosphine group attached to a phenyl ring and two cyclohexyl groups, which provide steric bulk that can influence its reactivity and interaction with various biological targets. The compound's chemical structure can be represented as follows:

C18H27P\text{C}_{18}\text{H}_{27}\text{P}

Target Interactions

DCP primarily acts as a ligand for transition metals in various catalytic reactions. Its ability to form stable complexes with metal ions enhances the reactivity of these metals, making DCP valuable in organic synthesis, particularly in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Biochemical Pathways

The binding of DCP to metal centers alters the electronic structure of these metals, thereby influencing their catalytic properties. This interaction can affect biochemical pathways involving metal-dependent enzymes, potentially leading to changes in cellular metabolism and signaling pathways. For instance, DCP may modulate the activity of enzymes that rely on metal cofactors, impacting metabolic flux and gene expression patterns.

Drug Development

DCP is employed in the synthesis of biologically active molecules and pharmaceuticals. Its role as a ligand facilitates the formation of metal complexes that can exhibit therapeutic properties. Research indicates that DCP-metal complexes can enhance the solubility and stability of drugs, making them more effective.

Case Studies

  • Silver(I) Complex Formation : A study reported the formation of bis(this compound)silver(I) nitrate complexes, demonstrating DCP's ability to stabilize silver ions in a nonlinear coordination sphere. This property suggests potential applications in targeted drug delivery systems .
  • Photoredox Catalysis : Research has highlighted DCP's effectiveness in photoredox catalysis, where it activates N–H bonds in primary sulfonamides. The results showed that varying DCP concentrations influenced product yields significantly, indicating its utility in optimizing reaction conditions for drug synthesis .

Subcellular Localization

The localization of DCP within cells is influenced by its interactions with cellular components. It may localize to organelles such as the mitochondria or endoplasmic reticulum, where it can participate in catalytic processes essential for cellular metabolism.

Comparative Analysis of Ligands

To better understand the unique properties of DCP compared to other phosphine ligands, a comparative analysis is presented below:

Compound NameStructure CharacteristicsUnique Features
Triphenylphosphine Three phenyl groups attached to phosphorusHigh stability; widely used in various catalytic processes
Dicyclopentylphenylphosphine Two cyclopentyl groups and one phenyl groupMore sterically hindered than this compound
Diphenylphosphinoacetic Acid Contains an acetic acid moietyExhibits different solubility properties and reactivity
Bis(diphenylphosphino)ethane Two diphenyl groups connected by ethaneUsed specifically in chiral catalysis
This compound Two cyclohexane rings and one phenyl groupEffective in specific coupling reactions due to sterics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dicyclohexylphenylphosphine, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via Grignard reactions, where phenylphosphonic dichloride reacts with cyclohexylmagnesium chloride. Key factors include:

  • Reagent stoichiometry : Excess Grignard reagent ensures complete substitution of chlorine atoms.
  • Temperature control : Maintaining sub-0°C conditions minimizes side reactions (e.g., oxidation).
  • Air sensitivity : Use of Schlenk-line techniques or gloveboxes is critical to prevent phosphine oxidation . Example Data:
MethodYield (%)Purity (%)Key Condition
Grignard75–8595+Dry THF, −10°C

Q. How can solubility properties of this compound be leveraged for catalytic applications?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, dichloromethane) and poor solubility in water. For homogeneous catalysis:

  • Use methanol (166 mg/mL) or absolute alcohol (50 mg/mL) to prepare stock solutions.
  • Solubility in glycerol (500 mg/mL) allows for high-concentration formulations but requires inert atmospheres to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ³¹P NMR : A singlet near δ −20 ppm confirms the absence of oxidized species (e.g., phosphine oxides).
  • IR spectroscopy : P–C stretching vibrations at 500–600 cm⁻¹ validate ligand integrity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from cyclohexyl groups, though disorder in crystal structures may require refinement protocols .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its performance in transition-metal catalysis?

The ligand’s bulky cyclohexyl groups create a sterically hindered environment , favoring monodentate coordination in Pd or Fe complexes. Key applications include:

  • Suzuki-Miyaura coupling : Enhances stability of Pd(0) intermediates, reducing catalyst decomposition.
  • Hydroformylation : Electron-donating phenyl groups increase metal center electron density, improving alkene insertion rates . Comparative Data:
LigandCatalytic Activity (TOF, h⁻¹)Selectivity (%)
This compound120092
Triphenylphosphine80085

Q. What challenges arise in crystallographic analysis of this compound-metal complexes, and how can they be mitigated?

  • Disorder in cyclohexyl groups : Use high-resolution data (≤0.8 Å) and SHELXD/SHELXE for improved refinement.
  • Twinned crystals : Employ PLATON’s TWINABS to correct intensity statistics.
  • Example: The trans-dichloridobis(this compound)palladium(II) structure required omission of disordered hydrogen atoms and symmetry operations to resolve inversion centers .

Q. How can contradictory data on phosphine ligand stability under oxidative conditions be reconciled in experimental design?

Discrepancies in stability reports often stem from:

  • Trace oxygen levels : Use rigorous degassing (freeze-pump-thaw cycles) for air-sensitive reactions.
  • Metal center effects : Pd complexes stabilize phosphine ligands better than Fe counterparts. For example, Fe-dicyclohexylphenylphosphine complexes degrade 2× faster under O₂ than Pd analogs .

Q. Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound-containing diiron complexes?

  • Step 1 : Prepare Fe(CO)₃ precursors under argon.
  • Step 2 : Add ligand dropwise at −30°C to prevent CO displacement.
  • Step 3 : Characterize via cyclic voltammetry (E₁/2 ≈ −1.2 V vs. Fc+/Fc) to confirm redox activity .

Q. How should researchers handle discrepancies between computational and experimental data on phosphine-metal bond strengths?

  • DFT calibration : Compare computed bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) results.
  • Example: Calculated BDE for Pd–P bond = 38 kcal/mol vs. TGA-measured 35 ± 2 kcal/mol .

Properties

IUPAC Name

dicyclohexyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLTGLLUHLIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073372
Record name Phosphine, dicyclohexylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-37-5
Record name Dicyclohexylphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6476-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclohexylphenylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, dicyclohexylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexylphenylphosphine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Dicyclohexylphenylphosphine
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